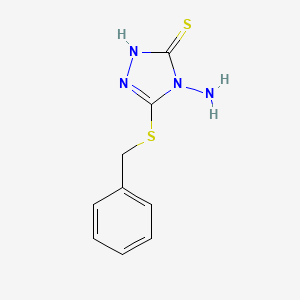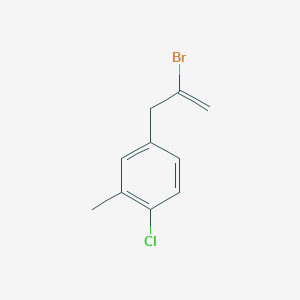
2-Bromo-3-(3-chlorophenyl)-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-(3-chlorophenyl)-1-propene is an organic compound characterized by the presence of bromine and chlorine atoms attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(3-chlorophenyl)-1-propene typically involves the bromination of 3-(3-chlorophenyl)-1-propene. This can be achieved through the reaction of 3-(3-chlorophenyl)-1-propene with bromine in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Addition Reactions: The double bond in the propene moiety allows for addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium thiolate in polar solvents like ethanol.
Addition Reactions: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) in inert solvents like dichloromethane.
Oxidation: Oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA) for epoxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) for the reduction of double bonds.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products can include alcohols, amines, or thiols.
Addition Products: Halogenated alkanes or alkenes.
Oxidation Products: Epoxides.
Reduction Products: Alkanes.
Scientific Research Applications
2-Bromo-3-(3-chlorophenyl)-1-propene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Potential use in the development of new drugs due to its ability to undergo various chemical transformations.
Material Science: Utilized in the synthesis of polymers and other materials with specific properties.
Agrochemical Industry: As a precursor in the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(3-chlorophenyl)-1-propene involves its reactivity towards nucleophiles and electrophiles. The bromine and chlorine atoms make the compound susceptible to nucleophilic attack, leading to substitution reactions. The double bond in the propene moiety allows for addition reactions with electrophiles. These reactions can alter the chemical structure and properties of the compound, making it useful in various applications.
Comparison with Similar Compounds
2-Bromo-3-(3-chlorophenyl)-1-propanone: Similar structure but with a ketone group instead of a double bond.
3-Bromo-2-(3-chlorophenyl)-1-propene: Positional isomer with the bromine and chlorine atoms in different positions.
2-Chloro-3-(3-bromophenyl)-1-propene: Similar structure but with the positions of bromine and chlorine swapped.
Uniqueness: 2-Bromo-3-(3-chlorophenyl)-1-propene is unique due to its specific arrangement of bromine and chlorine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis and other applications.
Properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-3-chlorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6H,1,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIYUYXNXPCPCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=CC=C1)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373616 |
Source


|
| Record name | 2-BROMO-3-(3-CHLOROPHENYL)-1-PROPENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-06-8 |
Source


|
| Record name | 2-BROMO-3-(3-CHLOROPHENYL)-1-PROPENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B1271334.png)
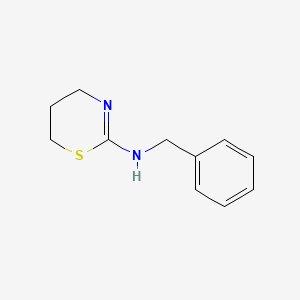
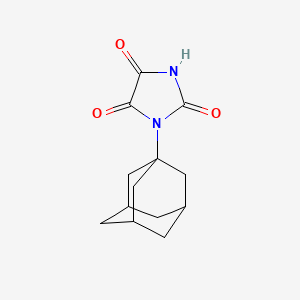
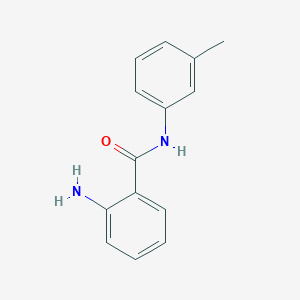
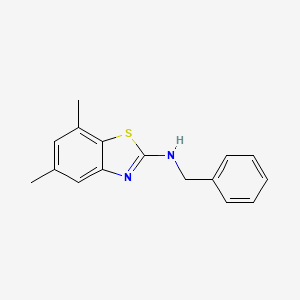
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)
![1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1271370.png)

